Cas no 6711-69-9 (3,5-Ethano-3H-pyrrolo[2,3-d]carbazole-6-carboxylicacid, 4-ethyl-1,2,3a,4,5,7-hexahydro-, methyl ester, (3S,3aR,4S,5S,11bS)-)

3,5-Ethano-3H-pyrrolo[2,3-d]carbazole-6-carboxylicacid, 4-ethyl-1,2,3a,4,5,7-hexahydro-, methyl ester, (3S,3aR,4S,5S,11bS)- structure
6711-69-9 structure
Product Name:3,5-Ethano-3H-pyrrolo[2,3-d]carbazole-6-carboxylicacid, 4-ethyl-1,2,3a,4,5,7-hexahydro-, methyl ester, (3S,3aR,4S,5S,11bS)-
CAS No:6711-69-9
MF:C20H24N2O2
MW:324.416765213013
CID:503032
PubChem ID:100004
Update Time:2025-04-19

3,5-Ethano-3H-pyrrolo[2,3-d]carbazole-6-carboxylicacid, 4-ethyl-1,2,3a,4,5,7-hexahydro-, methyl ester, (3S,3aR,4S,5S,11bS)- Chemical and Physical Properties

Names and Identifiers

    • 3,5-Ethano-3H-pyrrolo[2,3-d]carbazole-6-carboxylicacid, 4-ethyl-1,2,3a,4,5,7-hexahydro-, methyl ester, (3S,3aR,4S,5S,11bS)-
    • Tubotaiwine
    • Tubotaiwin
    • (+)-19,20-Dihydrocondylocarpine
    • (+)-Dihydrocondylocarpine
    • (+)-Tubotaiwine
    • 19.20-Dihydro-condylo-carpin (Tubotaiwin)
    • AC1L2NTX
    • AGN-PC-00NYXD
    • condyfol-2(16)-ene-16-carboxylic acid methyl ester
    • DIHYDROCONDYLOCARPINE
    • Tubotaiwine (8CI)
    • Methyl (14beta)-2,16-didehydrocondyfolan-16-carboxylate
    • NSC 306222
    • [ "" ]
    • NSC306222
    • DTXSID60986139
    • methyl 18-ethyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate
    • 6711-69-9
    • methyl 4-ethyl-1,2,3a,4,5,7-hexahydro-3,5-ethanopyrrolo[2,3-d]carbazole-6-carboxylate
    • NSC-306222
    • AKOS032948978
    • ACon1_001358
    • Condyfolan-16-carboxylic acid,16-didehydro-, methyl ester
    • Q27138847
    • CHEBI:70515
    • methyl (1S,11S,17R,18S)-18-ethyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate
    • 20(S)-tubotaiwine
    • AKOS040762459
    • SCHEMBL6239856
    • FS-8690
    • Condyfolan-16-carboxylic acid, 2,16-didehydro-, methyl ester
    • 20(R)-tubotaiwine
    • Condyfolan-16-carboxylic acid, 2,16-didehydro-, methylester
    • Inchi: 1S/C20H24N2O2/c1-3-12-13-8-10-22-11-9-20(18(12)22)14-6-4-5-7-15(14)21-17(20)16(13)19(23)24-2/h4-7,12-13,18,21H,3,8-11H2,1-2H3
    • InChI Key: RLAKWLFUMAABBE-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=C2C3(C4C=CC=CC=4N2)CCN2CCC1C(CC)C23)=O

Computed Properties

  • Exact Mass: 324.18400
  • Monoisotopic Mass: 324.183778013g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 600
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 41.6Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Almost insoluble (0.028 g/l) (25 º C),
  • PSA: 41.57000
  • LogP: 2.98690

3,5-Ethano-3H-pyrrolo[2,3-d]carbazole-6-carboxylicacid, 4-ethyl-1,2,3a,4,5,7-hexahydro-, methyl ester, (3S,3aR,4S,5S,11bS)- Security Information

3,5-Ethano-3H-pyrrolo[2,3-d]carbazole-6-carboxylicacid, 4-ethyl-1,2,3a,4,5,7-hexahydro-, methyl ester, (3S,3aR,4S,5S,11bS)- Pricemore >>

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3,5-Ethano-3H-pyrrolo[2,3-d]carbazole-6-carboxylicacid, 4-ethyl-1,2,3a,4,5,7-hexahydro-, methyl ester, (3S,3aR,4S,5S,11bS)- Related Literature

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